molecular formula C16H13F3N2O2 B6715217 N-[(2-cyclopropylpyridin-4-yl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide

N-[(2-cyclopropylpyridin-4-yl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide

Cat. No.: B6715217
M. Wt: 322.28 g/mol
InChI Key: GFHRUCQCALEQOD-UHFFFAOYSA-N
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Description

N-[(2-cyclopropylpyridin-4-yl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a pyridine ring, and a trifluoromethylated hydroxybenzamide moiety

Properties

IUPAC Name

N-[(2-cyclopropylpyridin-4-yl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c17-11-6-10(13(18)15(22)14(11)19)16(23)21-7-8-3-4-20-12(5-8)9-1-2-9/h3-6,9,22H,1-2,7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHRUCQCALEQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C(=C3F)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyclopropylpyridin-4-yl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide typically involves multiple steps:

  • Formation of the Pyridine Intermediate: : The initial step involves the synthesis of 2-cyclopropylpyridine. This can be achieved through a cyclopropylation reaction of pyridine using cyclopropyl bromide in the presence of a base such as sodium hydride.

  • Benzamide Formation: : The next step is the introduction of the trifluoromethylated hydroxybenzamide group. This can be done by reacting 2,4,5-trifluoro-3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the pyridine intermediate to form the desired benzamide.

  • Final Coupling: : The final step involves coupling the benzamide with the pyridine intermediate under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyclopropylpyridin-4-yl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

  • Reduction: : The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Medicinal Chemistry: : This compound can be explored for its potential as a drug candidate due to its unique structural features, which may impart specific biological activities such as enzyme inhibition or receptor modulation.

  • Pharmacology: : It can be used in the study of drug-receptor interactions, particularly in the context of its trifluoromethyl and hydroxybenzamide groups, which are known to influence binding affinity and selectivity.

  • Materials Science: : The compound’s trifluoromethyl groups can impart desirable properties such as increased lipophilicity and stability, making it useful in the development of new materials with specific physical and chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-cyclopropylpyridin-4-yl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity through hydrophobic interactions, while the hydroxy group can form hydrogen bonds with target proteins, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-pyridin-4-yl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide: Lacks the cyclopropyl group, which may affect its binding properties and biological activity.

    N-[(2-cyclopropylpyridin-4-yl)methyl]-3-hydroxybenzamide: Lacks the trifluoromethyl groups, potentially reducing its lipophilicity and stability.

    N-[(2-cyclopropylpyridin-4-yl)methyl]-2,4,5-trifluorobenzamide: Lacks the hydroxy group, which may affect its ability to form hydrogen bonds with target proteins.

Uniqueness

N-[(2-cyclopropylpyridin-4-yl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is unique due to the combination of its cyclopropyl, pyridine, trifluoromethyl, and hydroxybenzamide groups. This combination imparts specific physical, chemical, and biological properties that are not found in similar compounds, making it a valuable candidate for further research and development.

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